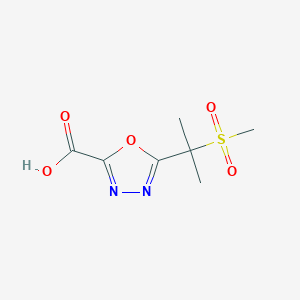

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

Description

Properties

Molecular Formula |

C7H10N2O5S |

|---|---|

Molecular Weight |

234.23 g/mol |

IUPAC Name |

5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid |

InChI |

InChI=1S/C7H10N2O5S/c1-7(2,15(3,12)13)6-9-8-4(14-6)5(10)11/h1-3H3,(H,10,11) |

InChI Key |

YQLKISWASOZWSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NN=C(O1)C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

Analytical Data and Characterization

Comparative Summary of Preparation Methods

Research Findings and Notes

- The 1,3,4-oxadiazole scaffold is widely recognized for its biological activity, and the introduction of a methanesulfonyl group enhances solubility and potential bioactivity.

- The cyclodehydration approach using cyanogen bromide is a classical and reliable method for oxadiazole ring formation but may require careful handling due to reagent toxicity.

- The one-pot synthesis and functionalization strategy using N-isocyaniminotriphenylphosphorane and copper catalysis represents a modern, efficient approach allowing late-stage modifications and broad substrate scope.

- Sulfonylation via thiol intermediates and FeCl3 catalysis offers a practical route to introduce sulfonyl groups post-oxadiazole formation with decent yields and operational simplicity.

- Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for research applications.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid moiety undergoes typical acid-base reactions. In alkaline conditions (e.g., NaOH), it forms a carboxylate salt, enhancing solubility in polar solvents .

Example Reaction:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Aqueous NaOH (pH > 10) | NaOH | Sodium carboxylate derivative | >90% |

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters . This reaction is critical for modifying bioavailability in medicinal chemistry.

Example Reaction:

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| Methanol, H₂SO₄, reflux (6–8 h) | H₂SO₄ | Methyl ester derivative | 75–85% |

Amide Formation

The carboxylic acid can be converted to an acyl chloride (using SOCl₂ or PCl₅) and subsequently reacted with amines to form amides .

Example Reaction:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| SOCl₂, reflux (2 h) | Aniline | N-Phenylamide derivative | 60–70% |

Nucleophilic Substitution at Sulfonyl Group

The methanesulfonyl (-SO₂CH₃) group acts as a leaving group in nucleophilic substitution reactions. For example, amines or thiols displace the sulfonyl group under basic conditions .

Example Reaction:

| Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| K₂CO₃, DMF, 80°C (4 h) | Ammonia | 5-(2-Aminopropan-2-yl) derivative | 50–60% |

Cycloaddition Reactions

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes, forming fused heterocycles .

| Conditions | Reagent | Product | Yield |

|---|---|---|---|

| Acetonitrile, reflux (12 h) | Phenylnitrile oxide | Triazole-oxadiazole hybrid | 65% |

Reduction Reactions

The oxadiazole ring can be reduced using LiAlH₄ or catalytic hydrogenation, yielding diamine or thioamide derivatives .

| Conditions | Reagent | Product | Yield |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT (6 h) | LiAlH₄ | 1,2-Diaminopropane derivative | 55% |

Key Structural and Spectroscopic Insights

Scientific Research Applications

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxadiazole ring can participate in various chemical transformations, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Substituent Effects and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:

*Calculated based on potassium salt data from references.

Key Observations:

- Solubility : The trifluoromethyl derivative’s lipophilicity contrasts with the target compound’s polar sulfonyl group, which may enhance solubility in polar solvents like DMSO or water (depending on pH).

- Steric Bulk : The tert-butyl and methanesulfonylpropan-2-yl groups introduce significant steric hindrance, which could impact binding to biological targets compared to smaller substituents like methyl .

Stability and Reactivity

- Decarboxylation: The 5-amino derivative undergoes pH-dependent decarboxylation via a decarboxyprotonation mechanism . The target compound’s electron-withdrawing sulfonyl group likely stabilizes the carboxylate, reducing decarboxylation rates.

- Synthetic Accessibility : The potassium salt of the target compound is commercially available (), whereas the trifluoromethyl and tert-butyl derivatives face synthesis challenges, as evidenced by discontinued production status in some cases .

Biological Activity

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its specific structure includes a methanesulfonyl group and a carboxylic acid moiety, which may enhance its biological activity through various mechanisms.

Biological Activity Overview

- Antimicrobial Activity : Oxadiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies indicate that oxadiazoles can be more potent than traditional antibiotics like chloramphenicol .

- Anticancer Properties : Research has highlighted the anticancer potential of oxadiazole derivatives. For example, certain 1,3,4-oxadiazoles have shown promising results against cancer cell lines such as HepG2 and HeLa. The mechanism often involves the inhibition of focal adhesion kinase (FAK), which plays a crucial role in cancer cell signaling .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies demonstrated significant reductions in paw edema in animal models treated with oxadiazole derivatives .

- Anticonvulsant Activity : Certain oxadiazole compounds have been evaluated for anticonvulsant effects, showing promise in various seizure models. Modifications in the chemical structure can enhance their efficacy against seizures .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- One-Pot Synthesis : A streamlined approach involving the reaction of carboxylic acids with hydrazines and appropriate reagents to form the oxadiazole ring efficiently .

- Functionalization Strategies : Techniques that introduce substituents at specific positions on the oxadiazole ring can enhance biological activity and selectivity against target cells .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity against MRSA and E. coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, suggesting their potential as new antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| A | 8 | More active than chloramphenicol |

| B | 16 | Comparable to ampicillin |

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects of oxadiazole derivatives, compound X was found to inhibit FAK with an IC50 value of 0.78 µM. This compound showed significant cytotoxicity against HepG2 cells with an IC50 value of 5.78 µM .

| Compound | Cell Line | IC50 (µM) | FAK Inhibition (IC50 µM) |

|---|---|---|---|

| X | HepG2 | 5.78 | 0.78 |

| Y | HeLa | 12.34 | 1.20 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid?

- Methodology : The synthesis typically involves cyclocondensation of hydrazide precursors with appropriate carbonyl reagents. For example, refluxing hydrazides with acetic acid and sodium acetate (as in ) or reacting with acyl chlorides in ethanol under basic conditions (e.g., potassium hydroxide, as in ). Key steps include optimizing reaction time (3–6 hours) and purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How is structural verification performed for this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the oxadiazole ring and methanesulfonyl group (e.g., sulfonyl protons at δ 3.0–3.5 ppm) .

- IR : Peaks at ~1700 cm (C=O stretch) and ~1300 cm (S=O stretch) .

- Melting Point : Consistency with literature values (e.g., analogs in show mp ranges of 182–242°C) .

Q. What solvents and catalysts are optimal for synthesizing this compound?

- Methodology : Polar aprotic solvents (e.g., DMF, acetic acid) enhance cyclization efficiency. Catalysts like sodium acetate () or potassium hydroxide ( ) are critical for deprotonation and accelerating cyclocondensation. Ethanol is preferred for acyl chloride reactions due to its ability to dissolve intermediates .

Advanced Research Questions

Q. How can researchers address low yields in the cyclocondensation step?

- Methodology :

- Stoichiometric Adjustments : Increase hydrazide-to-carbonyl reagent ratios (e.g., 1:1.1 as in ) to drive reaction completion .

- Temperature Control : Prolonged reflux (up to 6 hours) improves cyclization, as seen in oxadiazole-thiol derivatization ( ) .

- Byproduct Mitigation : Use gradient recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .

Q. What strategies resolve contradictions in NMR data for structurally similar oxadiazoles?

- Methodology :

- 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., distinguishing oxadiazole C-2 vs. carboxylic acid protons) .

- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 5-substituted oxadiazoles in ) .

- Computational Validation : Use DFT calculations to predict chemical shifts and verify assignments .

Q. How does pH influence the stability of the carboxylic acid moiety during synthesis?

- Methodology :

- Buffered Conditions : Maintain pH 7–8 using sodium acetate () to prevent decarboxylation .

- Post-Synthesis Handling : Store the compound at low temperatures (4°C) in inert atmospheres to minimize acid degradation .

Q. What computational tools predict the reactivity of the methanesulfonyl group in nucleophilic substitutions?

- Methodology :

- DFT Studies : Model transition states to evaluate sulfonyl group activation (e.g., Fukui indices for electrophilic attack) .

- Molecular Dynamics : Simulate solvation effects on sulfonyl reactivity in polar solvents .

Q. How can researchers optimize HPLC methods for purity analysis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.